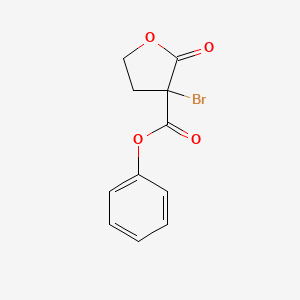
Phenyl 3-bromo-2-oxooxolane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 3-bromo-2-oxooxolane-3-carboxylate is an organic compound that belongs to the class of oxolane derivatives It is characterized by the presence of a phenyl group attached to a 3-bromo-2-oxooxolane-3-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 3-bromo-2-oxooxolane-3-carboxylate typically involves the reaction of phenyl bromide with 2-oxooxolane-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Phenyl 3-bromo-2-oxooxolane-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The oxolane ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction Reactions: The carbonyl group in the oxolane ring can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like acetonitrile or DMF.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include lactones and carboxylic acids.
Reduction Reactions: Products include alcohols and diols.
Scientific Research Applications
Phenyl 3-bromo-2-oxooxolane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl 3-bromo-2-oxooxolane-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes by modifying proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- Phenyl 3-chloro-2-oxooxolane-3-carboxylate
- Phenyl 3-iodo-2-oxooxolane-3-carboxylate
- Phenyl 3-fluoro-2-oxooxolane-3-carboxylate
Uniqueness
Phenyl 3-bromo-2-oxooxolane-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
Properties
CAS No. |
62149-67-1 |
|---|---|
Molecular Formula |
C11H9BrO4 |
Molecular Weight |
285.09 g/mol |
IUPAC Name |
phenyl 3-bromo-2-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C11H9BrO4/c12-11(6-7-15-9(11)13)10(14)16-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
OFUATIZYASQJMA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1(C(=O)OC2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















